An In-depth Technical Guide to Dioleyldimethylammonium Chloride (DODAC) for Drug Delivery Applications
An In-depth Technical Guide to Dioleyldimethylammonium Chloride (DODAC) for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioleyldimethylammonium chloride (DODAC) is a cationic lipid that has garnered significant interest within the fields of drug delivery and gene therapy. Its amphiphilic nature, characterized by a positively charged head group and two long hydrophobic oleyl chains, enables the formation of vesicles and nanoparticles capable of encapsulating and transporting therapeutic payloads. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of DODAC, with a focus on experimental protocols and mechanisms relevant to drug development.
Chemical Structure and Physicochemical Properties
DODAC is a quaternary ammonium (B1175870) salt with the chemical formula C₃₈H₇₆ClN. The molecule consists of a central nitrogen atom covalently bonded to two methyl groups and two oleyl chains, with a chloride counter-ion. The oleyl chains are unsaturated, containing a cis double bond, which influences the fluidity and packing of lipid bilayers formed from this molecule.
Below is a diagram of the chemical structure of Dioleyldimethylammonium chloride.
Caption: Chemical structure of Dioleyldimethylammonium chloride (DODAC).
A summary of the key physicochemical properties of DODAC and its saturated analog, dioctadecyldimethylammonium chloride (DODMAC), is presented in Table 1. Due to the limited availability of specific experimental data for DODAC, properties of DODMAC are included for comparison as a closely related compound.
Table 1: Physicochemical Properties of DODAC and DODMAC
| Property | Dioleyldimethylammonium chloride (DODAC) | Dioctadecyldimethylammonium chloride (DODMAC) | Source(s) |
| CAS Number | 7212-69-3 | 107-64-2 | [1][2][3] |
| Molecular Formula | C₃₈H₇₆ClN | C₃₈H₈₀ClN | [1][2][3] |
| Molecular Weight | 582.47 g/mol | 586.5 g/mol | [1][2][3] |
| Appearance | Not specified | White or yellowish paste or solid | [] |
| Solubility | Soluble in ethanol (B145695) and methanol | Soluble in polar solvents, slightly soluble in water (soluble upon heating) | [1][] |
| Melting Point | Not specified | 72-122 °C | [] |
| Critical Micelle Concentration (CMC) | Not explicitly found in literature | Not explicitly found in literature |
Experimental Protocols
Preparation of DODAC-based Liposomes/Nanoparticles
The thin-film hydration method followed by extrusion is a common and effective technique for preparing unilamellar DODAC-containing liposomes with a defined size distribution.
Materials:
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Dioleyldimethylammonium chloride (DODAC)
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Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) - DOPE)
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Chloroform (B151607) or a chloroform:methanol mixture
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Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
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Round-bottom flask
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Rotary evaporator
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Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Protocol:
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Lipid Film Formation:
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Dissolve DODAC and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform or a suitable organic solvent mixture in a round-bottom flask.
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Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
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Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
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Hydrate the lipid film by adding the aqueous buffer, pre-warmed to a temperature above the lipid phase transition temperature.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
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Load the MLV suspension into an extruder.
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Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a more uniform size.
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The following diagram illustrates the general workflow for the preparation and characterization of DODAC-containing nanoparticles.
Caption: General workflow for DODAC nanoparticle preparation and characterization.
Characterization of DODAC Nanoparticles
Particle Size and Polydispersity Index (PDI) Measurement:
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Method: Dynamic Light Scattering (DLS).[][5]
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Protocol:
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Dilute the liposome (B1194612) suspension in the same buffer used for hydration to an appropriate concentration.
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Transfer the diluted sample to a cuvette.
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Measure the scattered light intensity fluctuations at a fixed angle (e.g., 90° or 173°) and temperature (e.g., 25°C).
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The instrument's software calculates the hydrodynamic diameter (particle size) and the PDI, which indicates the breadth of the size distribution.
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Zeta Potential Measurement:
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Protocol:
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Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).
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Place the sample in a specialized zeta potential cell.
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Apply an electric field and measure the velocity of the particles.
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The electrophoretic mobility is then used to calculate the zeta potential, which reflects the surface charge of the nanoparticles.
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Applications in Drug Delivery and Gene Therapy
As a cationic lipid, DODAC is primarily utilized for the delivery of negatively charged molecules such as plasmid DNA, siRNA, and mRNA. The positively charged surface of DODAC-containing liposomes facilitates the condensation of nucleic acids and interaction with the negatively charged cell membrane, promoting cellular uptake.
Mechanism of Cationic Liposome-Mediated Gene Delivery
The delivery of genetic material by cationic liposomes like those formed with DODAC generally follows a multi-step process, as depicted in the signaling pathway diagram below.
Caption: Simplified pathway of cationic liposome-mediated gene delivery.
Key Steps in the Pathway:
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Lipoplex Formation: The positively charged DODAC liposomes electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids, condensing them into a compact structure known as a lipoplex.[7]
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Cellular Association and Uptake: The net positive charge of the lipoplex promotes its association with the negatively charged proteoglycans on the cell surface, leading to cellular uptake, primarily through endocytosis.[8]
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Endosomal Escape: This is a critical and often rate-limiting step. It is hypothesized that the cationic lipids interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm. The "proton sponge" effect, where the buffering capacity of amines leads to osmotic swelling and rupture of the endosome, is another proposed mechanism, though more relevant for polymeric carriers.
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Intracellular Trafficking and Nuclear Entry: Once in the cytoplasm, the nucleic acid must traverse the cytoplasm and enter the nucleus to be transcribed.
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Gene Expression: Inside the nucleus, the delivered gene is transcribed into mRNA, which is then translated into the therapeutic protein in the cytoplasm.
Conclusion
References
- 1. Understanding the Role of Liposomes in Drug Delivery | MolecularCloud [molecularcloud.org]
- 2. azonano.com [azonano.com]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. mdpi.com [mdpi.com]
- 7. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cationic lipid-mediated gene transfer: analysis of cellular uptake and nuclear import of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
